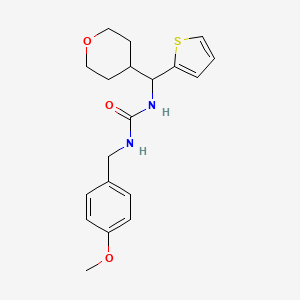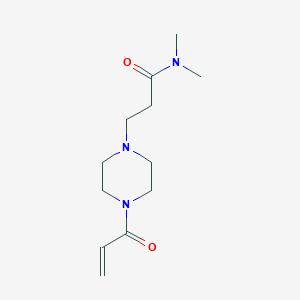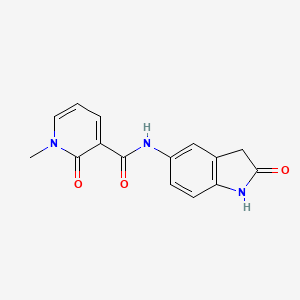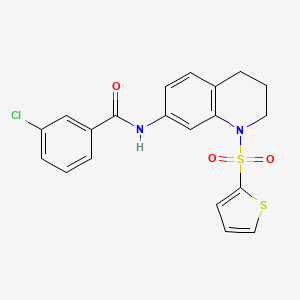![molecular formula C20H26N6 B2982032 N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887467-02-9](/img/structure/B2982032.png)
N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C13H19N5 . It is also known as "N-methyl-N- [ (3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo [2,3-d]pyrimidin-4-amine" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The InChI code for this compound is "1S/C13H19N5/c1-9-3-5-14-7-11 (9)18 (2)13-10-4-6-15-12 (10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3, (H,15,16,17)/t9-,11+/m1/s1" . This code provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学的研究の応用
Synthesis and Characterization
The compound is often synthesized as part of broader research into pyrazolo[3,4-d]pyrimidin derivatives, which are of interest due to their diverse biological activities. Research has been conducted on the synthesis of related pyrimidine and pyrazole derivatives, utilizing methods such as microwave irradiation for cyclocondensation and evaluating their potential as insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020). These methods highlight the compound's relevance in creating bioactive molecules.
Biological Activity
The interest in pyrazolo[3,4-d]pyrimidin derivatives extends to their antimicrobial and anticancer properties. Novel derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some showing significant potential (Hafez, El-Gazzar, & Al-Hussain, 2016). The structure-activity relationship studies help in understanding the molecular frameworks contributing to the biological activities of these compounds.
Potential Antifungal and Antitumor Applications
Further research has explored the antifungal effects of certain pyrimidin-amine derivatives against significant types of fungi, indicating a potential application in antifungal therapies (Jafar et al., 2017). Additionally, carboxamide derivatives of related chemical structures have been synthesized and tested for their cytotoxic activities against various cancer cell lines, showing potent cytotoxicity in some cases (Deady et al., 2003).
Histone Lysine Demethylase Inhibition
Another area of application is in the inhibition of histone lysine demethylases, where related pyrido[3,4-d]pyrimidin derivatives have shown activity against specific demethylases, indicating a potential use in epigenetic modulation (Bavetsias et al., 2016).
作用機序
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Janus tyrosine kinase (JAK3) . JAK3 is a crucial enzyme involved in signal transduction for various cytokines and growth factors .
Mode of Action
this compound interacts with its target, JAK3, by binding to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of JAK3, thereby disrupting the signal transduction .
Biochemical Pathways
The inhibition of JAK3 by this compound affects various biochemical pathways. These pathways are primarily related to the signal transduction of cytokines and growth factors . The downstream effects of this disruption can lead to changes in cellular processes such as cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of signal transduction pathways. By inhibiting JAK3, the compound can affect cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with JAK3 . .
生化学分析
Biochemical Properties
It is known that this compound is involved in the synthesis of Tofacitinib , which interacts with the enzyme Janus tyrosine kinase (JAK3) and inhibits its activity
Cellular Effects
Given its role in the synthesis of Tofacitinib , it may indirectly influence cell function by modulating the activity of JAK3 . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a reagent in the synthesis of Tofacitinib , which acts by inhibiting the enzyme JAK3 . This suggests that the compound may exert its effects at the molecular level through interactions with this enzyme.
Metabolic Pathways
The metabolic pathways involving N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not well-characterized. Given its role in the synthesis of Tofacitinib , it may be involved in pathways related to the metabolism of this drug.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6/c1-13-7-9-26(10-8-13)20-23-18(16-12-21-25(4)19(16)24-20)22-17-6-5-14(2)11-15(17)3/h5-6,11-13H,7-10H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNYIVDYKXPRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2981949.png)

![N-(3,5-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981954.png)




![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)
![Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2981962.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2981969.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2981971.png)

